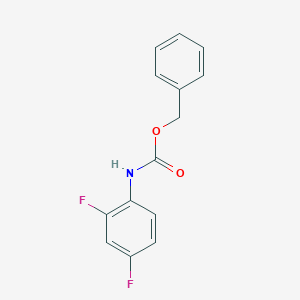

苯甲酸苄酯(2,4-二氟苯酯)

描述

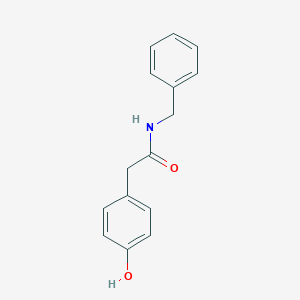

Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the CAS Number: 112434-18-1 . It has a molecular weight of 263.24 and its linear formula is C14H11F2NO2 . It is a solid substance .

Synthesis Analysis

The synthesis of Benzyl (2,4-difluorophenyl)carbamate involves the use of 2,4-difluoroaniline, dichloromethane (DCM), and pyridine . The mixture is stirred at room temperature and treated with benzylchloroformate dropwise via an addition funnel . After being stirred at room temperature overnight, the mixture is poured into water and extracted with DCM . The combined extracts are washed with water, brine, dried with anhydrous sodium sulfate, filtered, and concentrated to give the title compound .Molecular Structure Analysis

The molecular structure of Benzyl (2,4-difluorophenyl)carbamate is represented by the linear formula C14H11F2NO2 . The compound consists of 19 heavy atoms, 12 of which are aromatic .Chemical Reactions Analysis

Carbamates, such as Benzyl (2,4-difluorophenyl)carbamate, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis

Benzyl (2,4-difluorophenyl)carbamate is a solid substance . It has a melting point of 73-75°C . It has a molar refractivity of 66.63 . Its solubility is 0.108 mg/ml or 0.000411 mol/l .科学研究应用

1. Hydro-Lipophilic Properties Research

- Application Summary : This compound has been used in the preparation and study of novel fluorinated benzyl carbamates of 4-Aminosalicylanilides. These compounds were designed as agents with expected anticholinesterase and anti-inflammatory activity .

- Methods of Application : The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates were investigated. All the discussed derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid were analyzed using reversed-phase high performance liquid chromatography to measure lipophilicity .

- Results/Outcomes : The study discussed the correlations between the logarithm of the capacity factor k, the logarithm of the distributive parameter D at pH 7.4, and log P /Clog P values calculated in various ways as well as the relationships between the lipophilicity and the chemical structure of the studied compounds .

2. Use as a Protecting Group

- Application Summary : Carbamates, such as “Benzyl (2,4-difluorophenyl)carbamate”, can be used as protecting groups for amines in organic synthesis . They are particularly useful in the synthesis of peptides .

- Methods of Application : The carbamate protecting group can be installed and removed under relatively mild conditions . For example, the carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .

- Results/Outcomes : The use of carbamate protecting groups allows for the selective synthesis of complex organic molecules, including peptides .

3. Use in Material Science

- Application Summary : “Benzyl (2,4-difluorophenyl)carbamate” can be used in the synthesis of new materials. The compound’s unique structure and properties may make it useful in the development of advanced materials .

- Methods of Application : The specific methods of application would depend on the type of material being synthesized. Typically, the compound would be mixed with other reactants under controlled conditions to form the desired material .

4. Use in Pharmaceutical Research

- Application Summary : “Benzyl (2,4-difluorophenyl)carbamate” could potentially be used in the development of new pharmaceuticals. Its unique structure could make it a useful building block in the synthesis of new drugs .

- Methods of Application : The compound would be used in the synthesis of new drug molecules. The specific methods of application would depend on the drug being synthesized .

安全和危害

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

benzyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474649 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2,4-difluorophenyl)carbamate | |

CAS RN |

112434-18-1 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

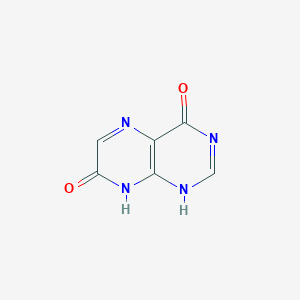

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)